molecular formula C9H9FN2 B13409833 2-Amino-3-(4-fluorophenyl)propanenitrile CAS No. 753414-47-0

2-Amino-3-(4-fluorophenyl)propanenitrile

Cat. No.: B13409833
CAS No.: 753414-47-0
M. Wt: 164.18 g/mol
InChI Key: MBIJHJYDUDWVFT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H9FN2 It is characterized by the presence of an amino group, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions generally include a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(4-fluorophenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-3-(4-fluorophenyl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

753414-47-0

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5,12H2

InChI Key

MBIJHJYDUDWVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)N)F

Origin of Product

United States

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